molecular formula C17H14N2O3 B1669418 Cyclopenin CAS No. 20007-87-8

Cyclopenin

Cat. No. B1669418
CAS RN: 20007-87-8
M. Wt: 294.3 g/mol
InChI Key: APLKWZASYUZSBL-PBHICJAKSA-N
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Description

Cyclopenin is a benzodiazepine alkaloid produced by the plant fungal pathogen Sclerotinia sclerotiorum . It is a natural product derived from a plant source . Cyclopenin shows selective inhibition against acetylcholinesterase (AChE) and has anti-inflammatory activity .


Molecular Structure Analysis

Cyclopenin has an empirical formula of C17H14N2O3 and a molecular weight of 294.30 . The InChI key for Cyclopenin is APLKWZASYUZSBL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Cyclopenin is a solid substance with an assay of ≥90% (LC/MS-ELSD). It should be stored at a temperature of -20°C .

Mechanism of Action

Cyclopenin shows selective inhibition against acetylcholinesterase (AChE) and has anti-inflammatory activity . It inhibits the upstream signal of NF-κB activation and also inhibits the expression of IL-1β, IL-6, and inducible nitric oxide synthase (iNOS) in mouse microglia cells .

Safety and Hazards

Cyclopenin is classified as having acute toxicity, being harmful if swallowed, in contact with skin, or if inhaled . It’s also classified as a combustible solid .

Future Directions

Cyclopenin has shown potential as an inhibitor of the main viral protease M pro, suggesting a new chemical motif for the development of more potent M pro inhibitors . It also has potential anti-inflammatory activities, which may be useful as a candidate for anti-inflammatory agents for neurodegenerative diseases .

properties

IUPAC Name

4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-19-15(20)12-9-5-6-10-13(12)18-16(21)17(19)14(22-17)11-7-3-2-4-8-11/h2-10,14H,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLKWZASYUZSBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2NC(=O)C13C(O3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopenin

CAS RN

20007-87-8
Record name Cyclopenin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114538
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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